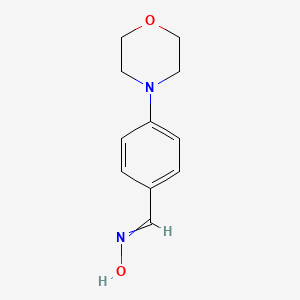

4-Morpholin-4-yl-benzaldehyde oxime

Description

Significance of Oximes in Organic Synthesis and Coordination Chemistry

Oximes are organic compounds containing the functional group C=N-OH, formed by the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). nih.govhmdb.ca Their discovery dates back to the 19th century, and they have since become indispensable tools in organic synthesis. scbt.com Oximes serve as versatile intermediates, readily converted into other functional groups such as amines, nitriles, and amides through reactions like the Beckmann rearrangement. nih.govchemicalbook.com This reactivity makes them crucial building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. scbt.com

In the realm of coordination chemistry, oximes are recognized for their ability to act as ligands, forming stable complexes with various metal ions. nist.govsigmaaldrich.com The nitrogen and oxygen atoms of the oxime group can coordinate with a metal center, leading to the formation of chelate rings that enhance the stability of the resulting complex. sigmaaldrich.com This property is exploited in areas such as catalysis and materials science. sigmaaldrich.com

Role of Morpholine (B109124) Moiety in Chemical Structures

Morpholine is a heterocyclic compound featuring both an amine and an ether functional group within a six-membered ring. rsc.org This unique combination of functional groups imparts favorable physicochemical properties to molecules that contain it. In medicinal chemistry, the morpholine moiety is often incorporated into drug candidates to enhance their pharmacological profile. rsc.orgsigmaaldrich.com It can improve properties such as aqueous solubility, metabolic stability, and receptor binding affinity. rsc.orgnih.gov The morpholine ring is considered a "privileged scaffold" because its presence is found in numerous bioactive compounds and approved drugs, highlighting its importance in drug design and development. rsc.orgsigmaaldrich.com For example, it is a key component in the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. rsc.org

Overview of Benzaldehyde (B42025) Oxime Systems within Chemical Research

Benzaldehyde oximes, the direct precursors to the title compound, are a well-studied subclass of oximes. nist.gov They are typically crystalline solids and have been used as derivatives for the characterization of benzaldehydes. hmdb.ca Research into benzaldehyde oxime derivatives has revealed a wide range of biological activities, including antimicrobial and antioxidant properties. wikipedia.org Furthermore, these systems are valuable starting materials for synthesizing a variety of heterocyclic compounds and other pharmacologically active agents. wikipedia.org The reactivity of the oxime group in these systems allows for a multitude of chemical transformations, making them versatile platforms for chemical exploration. chemicalbook.com

Chemical Properties and Synthesis

The chemical identity of 4-Morpholin-4-yl-benzaldehyde oxime is defined by its molecular structure and properties. While specific experimental data for this exact compound is not widely available in published literature, its properties can be inferred from its constituent parts and general chemical principles.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₂ | sigmaaldrich.com |

| Molecular Weight | 206.24 g/mol | sigmaaldrich.com |

| CAS Number | 433322-15-7 |

The synthesis of this compound would logically proceed in two main steps. The first is the synthesis of the precursor aldehyde, 4-morpholinobenzaldehyde (B72404), followed by the oximation reaction.

A common method for the synthesis of 4-morpholinobenzaldehyde involves the nucleophilic aromatic substitution of a p-substituted benzaldehyde, such as 4-fluorobenzaldehyde (B137897), with morpholine. This reaction is typically carried out in a suitable solvent like N,N-dimethylformamide (DMF) in the presence of a base such as potassium carbonate.

The subsequent step, the formation of the oxime, is a standard organic transformation. It involves the reaction of 4-morpholinobenzaldehyde with hydroxylamine hydrochloride. The reaction is usually performed in an alcoholic solvent, often with a base like sodium hydroxide (B78521) or sodium acetate (B1210297) to neutralize the liberated HCl.

While detailed experimental findings for the synthesis and characterization of this compound are scarce, the properties of its direct precursor, 4-morpholinobenzaldehyde, are well-documented.

Table 2: Properties of 4-Morpholinobenzaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | |

| CAS Number | 1204-86-0 | |

| Melting Point | 65-69 °C | |

| Appearance | Light yellow to yellow to orange powder/crystal |

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C11H14N2O2/c14-12-9-10-1-3-11(4-2-10)13-5-7-15-8-6-13/h1-4,9,14H,5-8H2 |

InChI Key |

COWCZKTVODJKQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C=NO |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanisms of 4 Morpholin 4 Yl Benzaldehyde Oxime and Analogs

Intramolecular Rearrangement Reactions

Beckmann Rearrangement Pathways and Catalysis

The Beckmann rearrangement is a classic transformation of oximes into amides or nitriles, and aldoximes like 4-morpholin-4-yl-benzaldehyde oxime can undergo this rearrangement to yield the corresponding N-substituted formamide (B127407) or nitrile. masterorganicchemistry.comwikipedia.org This reaction is typically catalyzed by acids, which facilitate the conversion of the hydroxyl group into a better leaving group. wikipedia.orgresearchgate.net

The mechanism of the Beckmann rearrangement is a well-established process. youtube.com It commences with the protonation of the oxime's hydroxyl group by an acid catalyst, rendering it a good leaving group (water). organic-chemistry.orgnumberanalytics.com This is followed by a concerted migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgnumberanalytics.com In the case of aldoximes, this migrating group is a hydrogen atom. The migration leads to the formation of a nitrilium ion intermediate, which is then attacked by a nucleophile (often water from the reaction medium). Subsequent tautomerization of the resulting imidate yields the final amide product. If the reaction conditions are dehydrating, the nitrilium ion can be deprotonated to form a nitrile. masterorganicchemistry.com

A variety of catalysts can be employed to promote the Beckmann rearrangement, ranging from strong protic acids like sulfuric acid and polyphosphoric acid to Lewis acids and other reagents such as tosyl chloride and thionyl chloride. wikipedia.orgresearchgate.net The choice of catalyst and reaction conditions can significantly influence the reaction's outcome, favoring either amide or nitrile formation. wikipedia.org For instance, the use of dehydrating conditions will favor the formation of 4-morpholin-4-ylbenzonitrile.

| Catalyst Type | Examples | Role in Rearrangement |

| Protic Acids | Sulfuric acid, Polyphosphoric acid | Protonates the hydroxyl group to create a good leaving group. wikipedia.orgresearchgate.net |

| Lewis Acids | Zinc chloride, Boronic acids | Activates the hydroxyl group for rearrangement. nih.gov |

| Other Reagents | Tosyl chloride, Thionyl chloride | Converts the hydroxyl group into a sulfonate or other good leaving group. wikipedia.org |

Cleavage and Interconversion Reactions

The oxime group in this compound can be cleaved to regenerate the parent aldehyde or converted into other functional groups, highlighting its role as a protective group and a versatile synthetic handle.

Hydrolysis for Carbonyl Regeneration

The regeneration of the parent carbonyl compound, 4-morpholin-4-yl-benzaldehyde, from its oxime is a crucial deprotection step in organic synthesis. niscpr.res.in This transformation can be readily achieved through hydrolysis, typically under acidic conditions. The mechanism involves the protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom of the C=N bond. This leads to the formation of a tetrahedral intermediate which, after a series of proton transfers, eliminates hydroxylamine (B1172632) to yield the corresponding aldehyde.

Various reagents and conditions can be employed for the hydrolytic cleavage of oximes. The choice often depends on the sensitivity of other functional groups present in the molecule.

Dehydration to Nitrile Derivatives

Aldoximes, including this compound, can be readily dehydrated to afford the corresponding nitrile derivatives. masterorganicchemistry.com This transformation is a valuable synthetic route for the preparation of nitriles. The reaction is typically carried out using a variety of dehydrating agents. Common reagents for this conversion include acetic anhydride, thionyl chloride, and phosphorus pentoxide. masterorganicchemistry.com The mechanism involves the conversion of the oxime hydroxyl group into a good leaving group, followed by elimination to form the carbon-nitrogen triple bond of the nitrile.

The dehydration of this compound yields 4-morpholin-4-ylbenzonitrile, a compound with potential applications in various areas of chemical research.

Oxidative and Exchange Methods for Carbonyl Compound Regeneration

Beyond simple hydrolysis, several oxidative and exchange methods have been developed for the deoximation of oximes to regenerate the parent carbonyl compounds. niscpr.res.in These methods often offer milder reaction conditions and can be advantageous when dealing with sensitive substrates.

Oxidative cleavage methods employ various oxidizing agents to break the C=N bond of the oxime. Reagents such as potassium dichromate in the presence of a Lewis acid have been shown to be effective for this purpose. niscpr.res.in Another approach involves the use of N-bromophthalimide under microwave irradiation, which can provide high yields of the corresponding carbonyl compound. niscpr.res.in

Exchange reactions provide an alternative route for carbonyl regeneration. These methods involve the transfer of the oxime group to a scavenger molecule, thereby releasing the desired carbonyl compound.

Directed Functionalization and Coupling Reactions

While the primary reactivity of this compound is centered on the oxime moiety, the aromatic ring and the morpholine (B109124) substituent can also participate in various functionalization and coupling reactions. The electron-donating nature of the morpholine group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, the para position is already substituted, so reactions would primarily occur at the ortho positions relative to the morpholine group.

Furthermore, the presence of the oxime group can influence the regioselectivity of these reactions. The aromatic ring can also be subjected to various cross-coupling reactions, such as Suzuki or Heck couplings, provided a suitable leaving group (e.g., a halogen) is introduced onto the ring. These reactions would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, further expanding the synthetic utility of this scaffold.

Electrophilic and Nucleophilic Attack on the Oxime Moiety

The oxime functional group, with its C=N-OH structure, is ambidentate, meaning it can react as a nucleophile through either the oxygen or the nitrogen atom. rsc.org The lone pair of electrons on both the nitrogen and oxygen atoms allows for electrophilic attack, while the polarized C=N bond is susceptible to nucleophilic addition.

The nitrogen of the oxime is generally more nucleophilic than the oxygen. acs.org In the case of this compound, the electron-donating morpholino group increases the electron density on the aromatic ring and, through resonance, on the imine carbon. This electronic effect can influence the reactivity of the oxime moiety.

Electrophilic Attack:

Electrophiles can attack either the nitrogen or the oxygen of the oxime. O-alkylation is a common reaction, leading to the formation of oxime ethers. rsc.org This reaction is typically favored over N-alkylation. The general mechanism involves the deprotonation of the hydroxyl group followed by nucleophilic attack of the resulting alkoxide on an alkyl halide.

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that involves the transformation into amides. organic-chemistry.org This reaction is initiated by the protonation of the hydroxyl group, followed by the migration of the group anti-periplanar to the departing water molecule. For aldoximes like this compound, this rearrangement would lead to the corresponding N-substituted formamide.

Nucleophilic Attack:

The carbon atom of the C=N double bond in an oxime is electrophilic and can be attacked by nucleophiles. nih.gov The reactivity is generally lower than that of the corresponding aldehyde or ketone. The electron-donating morpholino group in this compound would further decrease the electrophilicity of the imine carbon, making nucleophilic attack more challenging compared to unsubstituted benzaldehyde (B42025) oxime.

Reduction of oximes is a common transformation that proceeds via nucleophilic attack of a hydride reagent. organic-chemistry.org This reaction typically yields primary amines. For this compound, reduction would produce 4-(4-aminomethylphenyl)morpholine.

Table 1: Reactivity of the Oxime Moiety

| Reaction Type | Attacking Species | Site of Attack on Oxime | Product Type |

| Electrophilic Attack | Electrophile (e.g., R-X) | Oxygen or Nitrogen | Oxime ether or N-alkylated oxime |

| Beckmann Rearrangement | Acid catalyst | Oxygen (protonation) | Amide |

| Nucleophilic Attack | Nucleophile (e.g., H-) | Carbon | Amine (after reduction) |

Radical Cyclization Processes

Radical reactions of oximes often proceed through the formation of iminoxyl radicals, which are versatile intermediates for the synthesis of various heterocyclic compounds. acs.org These radicals can be generated through oxidation of the oxime.

One common pathway for the cyclization of oximes involves the intramolecular addition of the iminoxyl radical to a suitably positioned double or triple bond. This process, known as radical cyclization, is a powerful tool for the construction of cyclic structures. The regioselectivity of the cyclization (i.e., whether a 5- or 6-membered ring is formed) is governed by Baldwin's rules.

In the context of this compound, a suitable unsaturated chain would need to be introduced into the molecule, for example, by using an O-alkenyl or O-alkynyl substituted oxime ether. The electron-donating morpholino group is expected to influence the stability of the radical intermediates and potentially the reaction pathway.

Oxidative cyclization is another important radical-mediated transformation of oximes. For instance, the TEMPO-mediated oxidative cyclization of oximes bearing a β-C-H bond can lead to the formation of isoxazolines. acs.org While this specific reaction requires an aliphatic chain adjacent to the oxime, analogous principles could be applied to suitably functionalized derivatives of this compound.

Table 2: Examples of Radical Cyclization of Oxime Derivatives

| Starting Material | Reagents | Product | Reference |

| β,γ-Unsaturated oximes | TBAI/TBHP | Substituted phenanthridines | acs.org |

| Oximes with β-C-H bond | TEMPO, K2CO3 | Isoxazolines | acs.org |

| O-Pentafluorobenzoyl oximes | Pd(PPh3)4 | Pyrroles | clockss.org |

Cross-Coupling Methodologies Involving Oximes

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and oximes have been successfully employed as substrates in these transformations. The oxime group can act as a directing group, enabling the functionalization of otherwise unreactive C-H bonds.

Copper-Catalyzed Cross-Coupling:

Copper catalysts have been utilized for the coupling of oxime acetates with various partners. For example, the copper-catalyzed coupling with isothiocyanates provides a route to 2-aminothiazoles. organic-chemistry.orgnih.gov In this reaction, the N-O bond of the oxime acetate (B1210297) is cleaved, and the oxime serves as an internal oxidant. The presence of electron-donating groups on the aryl ring of the oxime acetate has been shown to enhance reactivity. organic-chemistry.org This suggests that this compound acetate would be a suitable substrate for such transformations.

Another example is the copper-catalyzed coupling of oxime acetates with aldehydes, which leads to the synthesis of highly substituted pyridines. acs.org

Rhodium-Catalyzed Cross-Coupling:

Rhodium catalysts have been employed for the C-H activation of arenes directed by oxime ethers. rsc.org This strategy has been used for the synthesis of bi(hetero)aryl structures through dehydrogenative cross-coupling. The oxime ether group directs the rhodium catalyst to the ortho C-H bond of the aromatic ring, which then undergoes coupling with a heteroarene. This methodology could be applied to the O-methyl ether of this compound to synthesize various ortho-functionalized derivatives.

Palladium-Catalyzed Cross-Coupling:

Palladium catalysts are widely used in cross-coupling reactions. The Narasaka-Heck reaction, for instance, involves the intramolecular Heck-type amination of an olefinic moiety in γ,δ-unsaturated ketone O-pentafluorobenzoyl oximes, leading to the formation of pyrroles. clockss.org Palladacycles derived from oximes have also been developed as efficient catalysts for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. tcichemicals.com

Table 3: Cross-Coupling Reactions of Oxime Derivatives

| Catalyst System | Oxime Derivative | Coupling Partner | Product | Reference |

| CuI / Cs2CO3 | Oxime acetates | Isothiocyanates | 2-Aminothiazoles | organic-chemistry.orgnih.gov |

| CuBr / NaHSO3 | Oxime acetates | Aldehydes | Pyridines | acs.org |

| [RhCp*Cl2]2 / AgSbF6 | O-Methyl oxime ethers | Heteroarenes | Bi(hetero)aryls | rsc.org |

| Pd(PPh3)4 | O-Pentafluorobenzoyl oximes | - (intramolecular) | Pyrroles | clockss.org |

Coordination Chemistry and Ligand Applications of Oxime Systems in Catalysis

Oximes as Ligands in Transition Metal Chemistry

Oxime-based ligands are a significant class of compounds in coordination chemistry, valued for their ability to form stable complexes with a wide array of transition metals. Their versatility stems from the electronic and structural diversity that can be readily introduced into the ligand framework.

Structural and Electronic Variations of Oxime Ligands

The coordinating ability of an oxime ligand is significantly influenced by its structural and electronic properties. The core of this is the C=N-OH group, where the nitrogen atom's lone pair of electrons is the primary site for metal coordination. The electronic nature of the substituents on the carbon and nitrogen atoms of the oxime can modulate the electron density on the coordinating nitrogen, thereby influencing the strength of the metal-ligand bond.

In the case of 4-Morpholin-4-yl-benzaldehyde oxime, the morpholine (B109124) group, a tertiary amine, acts as a strong electron-donating group through resonance. This is expected to increase the electron density on the benzaldehyde (B42025) ring and, consequently, on the oxime's nitrogen atom. This enhanced electron-donating capacity would likely make it a stronger σ-donor compared to unsubstituted benzaldehyde oxime, leading to the formation of more stable metal complexes. The steric bulk of the morpholine group could also play a role in the geometry and stability of the resulting metal complexes.

Chelation Modes and Metal Coordination Preferences

For this compound, monodentate coordination through the oxime nitrogen is the most probable mode. However, the presence of the morpholine nitrogen raises the possibility of bidentate chelation, although the formation of a large and likely strained chelate ring makes this less probable. More complex coordination could be envisaged in polynuclear complexes where the oxime group bridges two metal centers. The preference for a particular metal would depend on factors like the Hard-Soft Acid-Base (HSAB) principle. The nitrogen donor of the oxime is a borderline base, suggesting it would form stable complexes with a range of transition metals including palladium(II), cobalt(II), and iron(II).

Application in Organometallic Catalysis

The design of ligands is a cornerstone of modern organometallic catalysis. The electronic and steric properties of a ligand can be fine-tuned to control the activity, selectivity, and stability of a metal catalyst. Oxime-based ligands have shown considerable promise in this arena.

Role of Ligand Design in Attenuating Catalytic Activity

The electronic properties of a ligand directly impact the electron density at the metal center, which in turn governs its catalytic activity. Electron-donating ligands can enhance the reactivity of the metal in certain catalytic steps, such as oxidative addition, while sterically demanding ligands can promote reductive elimination and influence regioselectivity.

The electron-rich nature of this compound, due to the morpholine substituent, is anticipated to create a more electron-rich metal center in its complexes. This could be advantageous in catalytic reactions where oxidative addition is the rate-determining step. Conversely, the steric hindrance provided by the morpholine group might favor certain transition states, leading to higher selectivity in catalytic transformations.

Catalytic Systems Involving Oxime Palladacycles

Palladacycles, organopalladium compounds featuring a metal-carbon bond within a cyclic framework, are highly effective catalysts for a variety of cross-coupling reactions. Oxime-derived palladacycles, in particular, have demonstrated remarkable stability and catalytic efficiency. These are typically formed through the ortho-palladation of an aromatic ring, where a C-H bond is activated and a stable five- or six-membered ring containing the palladium atom is formed.

Given its structure, this compound is a prime candidate for the formation of palladacycles. The ortho-protons on the benzaldehyde ring are susceptible to activation, which could lead to the formation of a stable palladacycle. Such a complex would be expected to exhibit high catalytic activity in reactions like the Heck, Suzuki, and Sonogashira couplings, benefiting from the enhanced stability and electron-rich nature imparted by the ligand. Research on other oxime-based palladacycles has shown that they can be highly efficient catalysts, often requiring low catalyst loadings and tolerating a wide range of functional groups.

| Catalytic Reaction | Potential of this compound Palladacycle |

| Heck Coupling | High, due to the anticipated stability and electron-rich nature of the catalyst. |

| Suzuki Coupling | High, expected to efficiently couple aryl halides with boronic acids. |

| Sonogashira Coupling | Moderate to High, potential for catalyzing the coupling of terminal alkynes with aryl halides. |

Exploration of Cobalt and Iron Complexes with Oxime Ligands in Polymerization

Recent research has highlighted the potential of cobalt and iron complexes with nitrogen-containing ligands, including oximes, as catalysts for olefin polymerization. mdpi.comrsc.org These earth-abundant metals offer a more sustainable and cost-effective alternative to traditional late transition metal catalysts. The ligand environment around the cobalt or iron center is crucial in determining the catalytic activity, polymer molecular weight, and polydispersity.

Specifically, cobalt complexes bearing pyridine-oxime ligands have been shown to be highly active in isoprene (B109036) polymerization when activated with an aluminum co-catalyst. mdpi.com The electronic properties of the oxime ligand play a significant role in the catalytic performance. Similarly, iron complexes with related nitrogen-based ligands have been investigated for ethylene (B1197577) polymerization. rsc.org

By analogy, cobalt and iron complexes of this compound could be promising candidates for polymerization catalysis. The strong electron-donating character of the ligand could lead to highly active catalysts. The steric profile of the ligand could also influence the microstructure of the resulting polymer. Further research into the synthesis and catalytic evaluation of such complexes is warranted to explore this potential.

| Metal | Ligand Type | Polymerization Application | Potential of this compound Complexes |

| Cobalt | Pyridine-Oxime | Isoprene Polymerization mdpi.com | High activity anticipated due to electron-donating morpholine group. |

| Iron | Bis(imino)pyridyl | Olefin Polymerization rsc.org | Potential for high activity and control over polymer properties. |

While the dedicated study of this compound in coordination chemistry and catalysis is still in its early stages, the analysis of analogous systems provides a strong foundation for predicting its significant potential. Its inherent electronic and structural features make it a highly attractive candidate for the development of novel transition metal catalysts. Future research should focus on the synthesis and characterization of its metal complexes and their subsequent testing in a range of catalytic applications, from cross-coupling reactions to polymerization, to unlock the full potential of this promising ligand.

Directed Ortho Metalation Processes

Directed ortho metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. The reaction is guided by a directing metalation group (DMG), which is typically a heteroatom-containing functional group that can coordinate to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. Tertiary amines, such as the nitrogen atom in a morpholine ring, are known to function as effective DMGs. scbt.comresearchgate.net

In principle, the morpholine moiety in this compound could direct the metalation to the positions ortho to the morpholine group (positions 3 and 5 on the benzene (B151609) ring). This would enable the introduction of various electrophiles at these sites, leading to a range of substituted derivatives. However, a literature search reveals a lack of specific studies or examples of directed ortho metalation being performed on this compound. The presence of the oxime functional group could potentially interfere with or participate in the reaction, for instance, through the acidity of the oxime proton or by acting as a competing coordination site for the organolithium reagent. The interplay between the morpholine directing group and the oxime functionality in the context of DoM remains an uninvestigated area.

Mechanistic Insights into Oxime-Ligand Catalysis

The catalytic activity of ligands is intricately linked to their structural and electronic properties. For this compound, both the morpholine and the oxime groups would be expected to play a role in its coordination behavior and subsequent catalytic performance.

Ligand Properties Influencing Reaction Rates and Selectivity

The catalytic efficacy of a ligand is determined by a combination of its steric and electronic properties. The morpholine ring in this compound can influence these properties in several ways. Electronically, the nitrogen atom of the morpholine is an electron-donating group, which can increase the electron density on the aromatic ring and potentially on a coordinated metal center. This can affect the metal's reactivity and its catalytic cycle. Sterically, the morpholine ring introduces a certain degree of bulk, which can influence the coordination geometry around a metal center and affect the selectivity of a catalytic reaction.

The oxime group provides a bidentate N,O-donor site for coordination to a metal. The geometry of the oxime (E or Z isomer) would significantly impact how it coordinates and the resulting complex's stability and reactivity. Research on other oxime-containing ligands has shown that they can be effective in various catalytic transformations, including cross-coupling reactions and rearrangements. For instance, palladium complexes of phosphino-oxime ligands have been successfully used as catalysts. However, specific data detailing how the electronic and steric contributions of the morpholinyl group in this compound would modulate such catalytic activities are not available.

Synergistic Effects in Oxime-Based Co-catalysis

Synergistic catalysis, where two or more catalysts work in concert to promote a chemical transformation with greater efficiency or selectivity than either catalyst alone, is a rapidly developing field. In the context of this compound, one could envision scenarios where the morpholine and oxime functionalities participate in a synergistic manner. For example, the morpholine nitrogen could act as a Brønsted base or a hydrogen bond acceptor to activate a substrate, while the oxime-metal complex performs the primary catalytic transformation.

Alternatively, the compound could act as a ligand in a multi-catalyst system. While the concept of synergistic catalysis involving oxime-based ligands is plausible, there are no specific reports in the scientific literature that describe the use of this compound in such a co-catalytic system. The potential for synergistic effects arising from the dual functionality of this molecule is an area that awaits exploration.

Computational and Spectroscopic Investigations of 4 Morpholin 4 Yl Benzaldehyde Oxime and Analogs

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical calculations have become a powerful tool for predicting and understanding the properties of molecules. These methods allow for the detailed examination of molecular geometries, electronic structures, and vibrational frequencies, offering a microscopic perspective that complements experimental findings.

Density Functional Theory (DFT) is a computational method that has proven to be highly effective for studying the electronic structure of molecules. By approximating the electron density, DFT can be used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 4-Morpholin-4-yl-benzaldehyde oxime, a DFT approach, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find its lowest energy conformation.

The geometry of the morpholine (B109124) ring, the orientation of the oxime group, and the planarity of the entire molecule are key structural aspects that would be elucidated. The morpholino group, being a strong electron-donating group, is expected to influence the electronic distribution within the benzene (B151609) ring and the oxime moiety. This donation of electron density would likely affect bond lengths and angles throughout the molecule. For instance, the C4-N bond of the benzene ring is expected to have some double bond character, leading to a shorter bond length compared to a typical C-N single bond. This, in turn, would influence the geometry of the morpholine ring, which typically adopts a chair conformation.

Once the optimized geometry of this compound is obtained through DFT calculations, the vibrational frequencies can be predicted. These theoretical frequencies correspond to the various stretching, bending, and torsional motions within the molecule and are instrumental in interpreting experimental infrared (IR) and Raman spectra. The calculated vibrational spectrum provides a set of "fingerprints" that are unique to the molecule's structure. For instance, the characteristic stretching frequencies of the O-H, C=N, N-O, and C-O-C bonds, as well as the aromatic C-H and C=C vibrations, can be calculated and compared with experimental data for confirmation of the structure.

The presence of the oxime group introduces the possibility of E/Z isomerism, also known as syn/anti isomerism, based on the orientation of the hydroxyl group relative to the benzylidene proton. Furthermore, the morpholine ring can exist in different conformations, with the chair form being the most stable. hmdb.ca The nitrogen atom of the morpholine ring can also undergo inversion, leading to equatorial and axial orientations of the substituent on the nitrogen.

A thorough conformational analysis using computational methods would involve calculating the relative energies of all possible stable isomers and conformers of this compound. It is generally observed that the E-isomer of benzaldehyde (B42025) oximes is more stable. researchgate.net The analysis would also consider the rotational barrier around the C-N bond connecting the morpholine ring to the phenyl group. The most stable conformer would be the one with the lowest calculated energy, and its predicted properties would be the most relevant for comparison with experimental data.

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the structure of organic compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and commonly used methods for this purpose.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the precise mapping of a molecule's structure.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the morpholine ring, the aromatic protons, the benzylidene proton, and the hydroxyl proton of the oxime. The morpholine protons would likely appear as two multiplets corresponding to the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms. The aromatic protons would show a characteristic splitting pattern, likely two doublets, due to the para-substitution. The benzylidene proton (CH=N) would appear as a singlet, and its chemical shift would be indicative of the electronic environment. The hydroxyl proton of the oxime group would also be a singlet, and its chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be particularly informative, reflecting the electron-donating effect of the morpholino group.

To provide a more concrete prediction, the experimental NMR data for analogous compounds are presented in the table below.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| (E)-4-methoxybenzaldehyde oxime rsc.org | 8.11 (s, 1H), 7.52 (d, J=8.7 Hz, 2H), 6.91 (d, J=8.7 Hz, 2H), 3.84 (s, 3H) | 150, 129, 114, 55 |

| (E)-4-(dimethylamino)benzaldehyde oxime | 8.06 (s, 1H), 7.44 (d, 2H, J = 8.5 Hz), 6.68 (d, 2H, J = 8.5 Hz), 2.99 (s, 6H) | Not available in cited sources |

Based on these analogs, the aromatic protons of this compound are expected to show a similar upfield shift for the protons ortho to the morpholino group due to its strong electron-donating nature.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands. A broad band in the region of 3100-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the oxime group. The C=N stretching vibration of the oxime would likely appear in the range of 1620-1680 cm⁻¹. The C-O-C stretching vibrations of the morpholine ring would be expected to produce strong bands in the fingerprint region, typically around 1100-1250 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations of the aromatic ring and the morpholine methylene groups would appear around 2800-3100 cm⁻¹.

The table below presents the characteristic IR absorption bands for related compounds.

| Compound | Characteristic IR Bands (cm⁻¹) |

| (E)-4-methoxybenzaldehyde oxime rsc.org | 3353 (O-H), 2929 (C-H), 1606 (C=C, aromatic), 1513, 1303, 1253 (C-O), 1174, 1030, 956, 874, 831 |

| 4-(Dimethylamino)benzaldehyde chemicalbook.comnist.gov | ~2800-3000 (C-H), ~1660 (C=O), ~1600 (C=C, aromatic), ~1360 (C-N) |

| Morpholine spectrabase.comnih.gov | ~3300 (N-H), ~2800-3000 (C-H), ~1115 (C-O-C) |

By comparing these values, it can be inferred that the IR spectrum of this compound will show a combination of these characteristic absorptions, confirming the presence of the morpholine, benzaldehyde oxime, and aromatic functionalities.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a critical analytical tool for the determination of the molecular weight and elucidation of the structural components of this compound through fragmentation analysis. The molecular formula of this compound is C₁₁H₁₄N₂O₂, which corresponds to a molecular weight of 206.24 g/mol . scbt.com

While direct mass spectrometry fragmentation data for this compound is not extensively detailed in the available literature, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of analogous structures, such as benzaldehyde and other oximes. nih.govdocbrown.info The initial event in electron ionization mass spectrometry is the formation of the molecular ion, [M]•+, which for this compound would be observed at an m/z of 206.

Key fragmentation pathways for aromatic aldehydes and oximes often involve cleavages at the benzylic position and within the substituent groups. For the parent compound, benzaldehyde, common fragment ions are observed at m/z 105 ([M-H]⁺), 77 ([C₆H₅]⁺), and 51. docbrown.info In the case of this compound, the presence of the morpholine ring introduces additional fragmentation possibilities.

A proposed fragmentation pattern for this compound is outlined below. This pathway is constructed by analogy to the fragmentation of related compounds.

| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 206 | [C₁₁H₁₄N₂O₂]•⁺ | Molecular ion (M•⁺) |

| 189 | [C₁₁H₁₃N₂O]⁺ | Loss of an OH radical from the oxime group |

| 178 | [C₁₀H₁₂NO₂]⁺ | Loss of the C=NOH group |

| 148 | [C₉H₁₀NO]⁺ | Cleavage of the morpholine ring, with loss of C₂H₄O |

| 132 | [C₈H₁₀N]⁺ | Loss of the oxime group and a carbonyl group |

| 119 | [C₇H₇NO]⁺ | Loss of the morpholine ring |

| 91 | [C₆H₅N]⁺ | Fragmentation of the morpholine and oxime moieties |

| 77 | [C₆H₅]⁺ | Phenyl cation resulting from cleavage of the C-C bond between the ring and the substituent |

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical and computational chemistry provide invaluable insights into the reaction mechanisms and energetics of chemical transformations that are often difficult to probe experimentally. For the formation of this compound, theoretical studies can elucidate the most likely reaction pathways and the structures of the transition states involved.

The synthesis of this compound is typically achieved through the condensation reaction of 4-morpholinobenzaldehyde (B72404) with hydroxylamine (B1172632). wikipedia.org This reaction is a classic example of the formation of an imine derivative from a carbonyl compound.

The formation of an oxime from an aldehyde and hydroxylamine generally proceeds through a two-step mechanism under acidic or basic conditions. The reaction between 4-morpholinobenzaldehyde and hydroxylamine hydrochloride is expected to follow a similar pathway. wikipedia.org

Postulated Reaction Pathway:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 4-morpholinobenzaldehyde. This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine. The presence of a base can deprotonate the hydroxylamine hydrochloride, increasing its nucleophilicity.

Dehydration: The carbinolamine intermediate is typically unstable and undergoes dehydration to form the final oxime product. This step is often the rate-determining step and can be catalyzed by either acid or base. In an acidic medium, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the oxime.

The reaction can lead to the formation of both (E) and (Z) isomers of the oxime. The relative stability and ratio of these isomers can also be predicted through computational modeling by comparing the ground state energies of the two geometric isomers. For benzaldehyde oxime, the (Z) isomer is generally the major product at room temperature. wikipedia.org

Advanced Research Directions and Potential Applications in Chemical Synthesis

Role in the Synthesis of Heterocyclic Compounds

The oxime functional group is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. The reactivity of the C=N-OH moiety in 4-Morpholin-4-yl-benzaldehyde oxime could be harnessed to construct complex molecular architectures.

Isoxazole Formation: One potential application is in the synthesis of isoxazoles. Isoxazoles are five-membered heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties organic-chemistry.org. The synthesis of isoxazoles can be achieved through the cyclization of oximes. For instance, the reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl) leads to the formation of 4-halo(seleno)isoxazoles organic-chemistry.org. This suggests that this compound could potentially undergo similar cycloaddition reactions with appropriate reagents to yield novel isoxazole derivatives bearing a morpholinophenyl substituent. A general scheme for such a transformation is presented below.

Table 1: Potential Isoxazole Synthesis from an Oxime Precursor

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| This compound | Alkyne | Oxidizing Agent (e.g., ICl) | 3-(4-morpholinophenyl)-5-substituted-isoxazole |

Oxadiazole Synthesis: Another promising avenue is the synthesis of 1,2,4-oxadiazoles and 1,3,4-oxadiazoles. These five-membered heterocycles are also of significant interest in medicinal chemistry. The synthesis of 1,2,4-oxadiazoles can be achieved from amidoximes and carboxylic acid derivatives, or through the 1,3-dipolar cycloaddition of nitrile oxides nih.gov. This compound could be converted to the corresponding nitrile oxide in situ, which could then react with nitriles to form 1,2,4-oxadiazoles. The synthesis of 1,3,4-oxadiazoles often involves the cyclization of N-acylhydrazones, which can be derived from the corresponding aldehydes mdpi.com. Although this would require modification of the oxime, it highlights the versatility of the benzaldehyde (B42025) core. A series of 2-({5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol2-yl}amino) acetohydrazide derivatives have been synthesized and evaluated for their anti-inflammatory activity semanticscholar.org.

Beckmann Rearrangement: The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions masterorganicchemistry.comorganic-chemistry.orgwikipedia.org. Subjecting this compound to Beckmann rearrangement conditions would be expected to yield N-(4-morpholinophenyl)formamide. This transformation provides a route to amides, which are fundamental building blocks in organic synthesis and are present in a vast array of pharmaceuticals. The reaction proceeds through the migration of the group anti-periplanar to the leaving group on the nitrogen atom wikipedia.org.

Development of Catalysts for Bioconjugation Reactions

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a critical tool in chemical biology, drug delivery, and diagnostics. Oxime ligation, the reaction between an aldehyde or ketone and an aminooxy-functionalized molecule to form a stable oxime bond, is a widely used bioconjugation reaction due to its high chemoselectivity and biocompatibility researchgate.netresearchgate.net.

The rate of oxime ligation can be significantly accelerated by catalysts, with aniline and its derivatives being the most commonly employed researchgate.netnih.govacs.org. Research has shown that substituted anilines with electron-donating groups can be superior catalysts for oxime-based conjugations at neutral pH acs.org. For example, p-phenylenediamine has been shown to be a highly effective catalyst under these conditions researchgate.netacs.org.

Given that this compound possesses an electron-donating morpholine (B109124) group attached to the phenyl ring, it is conceivable that related structures could be investigated as potential catalysts for oxime ligation. While the oxime functionality in the target molecule itself would likely interfere with its direct use as a catalyst in a standard oxime ligation, the underlying 4-morpholinylaniline scaffold is of interest. The development of novel catalysts is crucial for expanding the scope and efficiency of bioconjugation reactions, particularly for applications that require fast kinetics under mild, physiological conditions.

Table 2: Comparison of Catalysts for Oxime Ligation

| Catalyst | Relative Efficiency | Optimal pH | Key Features |

| Aniline | Baseline | 4-5 | Classical catalyst, slow at neutral pH researchgate.netnih.gov |

| p-Phenylenediamine | High | 7 | More efficient than aniline at neutral pH researchgate.netacs.org |

| 5-Methoxyanthranilic acid | Very High | 7.4 | Exhibits bifunctional catalysis nih.gov |

| Potential Morpholino-Aniline Derivatives | To be determined | Neutral | Potential for high efficiency due to electron-donating morpholine group |

Structure-Activity Relationship (SAR) Studies in Related Oxime and Morpholine Scaffolds

Both the morpholine and oxime moieties are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. Therefore, this compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by systematically modifying its chemical structure drugdesign.org.

Morpholine Scaffold: The morpholine ring is a common feature in many approved drugs and clinical candidates. Its presence can improve the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability. SAR studies on various morpholine-containing compounds have revealed key insights into their biological activities e3s-conferences.org. For instance, in a series of 4-morpholino-2-phenylquinazolines evaluated as PI3 kinase inhibitors, the morpholine moiety was found to be crucial for activity nih.gov.

Oxime Scaffold: The oxime group is also a versatile functional group in drug design. It can act as a hydrogen bond donor and acceptor, and its geometry (E/Z isomerism) can influence binding to biological targets. SAR studies of oxime-containing neurokinin antagonists have demonstrated that modifications to the oxime region can significantly impact potency and selectivity nih.gov. Furthermore, benzophenone oxime ether derivatives have been synthesized and evaluated for their herbicidal activity, with SAR studies providing insights for the design of more potent analogues researchgate.net.

Combined Scaffold: A systematic SAR study of this compound would involve the synthesis and biological evaluation of a library of analogues. Modifications could include:

Substitution on the phenyl ring: Introducing various substituents (e.g., electron-donating or -withdrawing groups) could modulate the electronic properties and steric profile of the molecule.

Modification of the morpholine ring: Altering the substitution pattern on the morpholine ring could impact solubility and interactions with target proteins.

Variation of the oxime group: Converting the oxime to an ether or ester, or introducing substituents on the oxime nitrogen, could fine-tune its physicochemical properties and biological activity.

Such studies could lead to the discovery of new compounds with a range of therapeutic applications, from enzyme inhibitors to receptor modulators.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-Morpholin-4-yl-benzaldehyde oxime, and how can purity be ensured?

- Methodology : React 4-Morpholin-4-yl-benzaldehyde with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water mixture) under basic conditions (sodium hydroxide, pH 8–10) at 60–80°C for 4–6 hours. Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts. Characterize purity using melting point analysis and NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the oxime (-C=N-OH) and morpholine ring protons/carbons.

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethanol). Refine the structure using SHELXL for accurate bond lengths/angles and ORTEP-3 for 3D visualization .

- Mass spectrometry : Employ ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns.

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodology : Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis). Monitor changes via HPLC for decomposition products and FT-IR for functional group integrity. Store in amber vials under inert gas (N) at –20°C for long-term stability .

Advanced Research Questions

Q. What computational strategies can predict the bioactivity of this compound against enzymatic targets?

- Methodology : Perform molecular docking using AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or oxidoreductases). Optimize the scoring function with flexible side-chain residues and solvation models. Validate predictions via in vitro enzyme inhibition assays (IC determination) .

Q. How do substituents on the benzaldehyde ring influence the Beckmann rearrangement of this compound?

- Methodology : Compare reaction kinetics under acidic conditions (HSO, PCl) using substituents with varying electronic effects (e.g., electron-withdrawing -NO vs. electron-donating -OCH). Monitor rearrangement products (amides or nitriles) via GC-MS and DFT calculations (Gaussian 09) to analyze transition states and activation energies .

Q. How can contradictory data on the fungicidal activity of oxime derivatives be resolved?

- Methodology :

- Experimental reproducibility : Standardize assay protocols (e.g., spore germination inhibition in Fusarium spp.) with controlled humidity and temperature.

- Structure-activity relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., morpholine ring modification) to identify critical pharmacophores.

- Computational modeling : Use QSAR models to correlate electronic parameters (HOMO-LUMO gaps) with bioactivity trends .

Q. What conformational analysis methods are suitable for studying the morpholine ring in this compound?

- Methodology : Apply Cremer-Pople puckering parameters to X-ray crystallography data to quantify ring puckering amplitudes () and phase angles (). Compare with DFT-optimized geometries (B3LYP/6-31G*) to assess solvent or crystal packing effects on conformation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for oxime derivatives?

- Methodology :

- Parameter standardization : Control variables like solvent polarity, reaction time, and catalyst loading.

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized or dimerized species).

- Kinetic studies : Perform time-resolved NMR or in situ IR to track intermediate formation and optimize quenching conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.